Cas no 1520586-32-6 (4-fluoro-2-(pyrrolidin-2-yl)methylphenol)

4-fluoro-2-(pyrrolidin-2-yl)methylphenol 化学的及び物理的性質
名前と識別子
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- 4-fluoro-2-(pyrrolidin-2-yl)methylphenol
- 1520586-32-6
- EN300-1846212
- 4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol
-
- インチ: 1S/C11H14FNO/c12-9-3-4-11(14)8(6-9)7-10-2-1-5-13-10/h3-4,6,10,13-14H,1-2,5,7H2
- InChIKey: LMSZOPGMDMZOQJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)CC1CCCN1)O
計算された属性
- せいみつぶんしりょう: 195.105942232g/mol
- どういたいしつりょう: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 32.3Ų
4-fluoro-2-(pyrrolidin-2-yl)methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846212-1.0g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1846212-0.5g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1846212-1g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1846212-2.5g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1846212-0.1g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1846212-0.05g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1846212-10g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1846212-0.25g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1846212-5.0g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1846212-10.0g |
4-fluoro-2-[(pyrrolidin-2-yl)methyl]phenol |
1520586-32-6 | 10g |
$5528.0 | 2023-05-26 |
4-fluoro-2-(pyrrolidin-2-yl)methylphenol 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-fluoro-2-(pyrrolidin-2-yl)methylphenolに関する追加情報
4-Fluoro-2-(Pyrrolidin-2-Yl)Methylphenol: A Comprehensive Overview
4-Fluoro-2-(pyrrolidin-2-yl)methylphenol (CAS No. 1520586-32-6) is a structurally unique aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, characterized by its phenolic group, fluorine substituent, and pyrrolidine ring, exhibits a diverse range of chemical and biological properties. Recent advancements in synthetic methodologies and its applications in drug discovery have further solidified its importance in contemporary research.
The molecular structure of 4-fluoro-2-(pyrrolidin-2-yl)methylphenol is defined by a benzene ring substituted with a hydroxyl group at position 4, a fluorine atom at position 4, and a pyrrolidine ring attached via a methylene group at position 2. This configuration imparts unique electronic and steric properties to the molecule, making it an intriguing subject for both theoretical and experimental studies. The presence of the pyrrolidine ring introduces significant conformational flexibility, which is often exploited in the design of bioactive molecules.
Recent studies have highlighted the potential of 4-fluoro-2-(pyrrolidin-2-yl)methylphenol as a precursor in the synthesis of advanced pharmaceutical agents. For instance, researchers have demonstrated its utility in the development of anti-inflammatory drugs by leveraging its ability to modulate key inflammatory pathways. The compound's phenolic group plays a pivotal role in these interactions, acting as a hydrogen bond donor and acceptor, which are critical for binding to target proteins.
In addition to its pharmacological applications, 4-fluoro-2-(pyrrolidin-2-yl)methylphenol has been explored for its role in material science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel catalytic materials. Recent findings suggest that this compound can enhance the catalytic efficiency of transition metal catalysts in organic transformations, such as cross-coupling reactions.
The synthesis of 4-fluoro-2-(pyrrolidin-2-yl)methylphenol has also been optimized through innovative approaches. Traditional methods involving Friedel-Crafts alkylation have been complemented by more efficient protocols that utilize microwave-assisted synthesis or continuous flow reactors. These advancements not only improve yield and purity but also reduce reaction times, making the compound more accessible for large-scale applications.
From an environmental perspective, the biodegradability and toxicity profiles of 4-fluoro-2-(pyrrolidin-2-y1)methylphenol have been extensively studied. Research indicates that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its environmental footprint. However, further studies are required to fully understand its long-term ecological impacts.
In conclusion, 4-fluoro-2-(pyrrolidin-2-y1)methylphenol (CAS No. 1520586376) stands as a versatile molecule with promising applications across multiple disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in future scientific endeavors.
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